molecular formula C31H33N3O4 B1372146 Boc-Nalpha-methyl-N-im-trityl-D-histidine CAS No. 1217682-00-2

Boc-Nalpha-methyl-N-im-trityl-D-histidine

Cat. No. B1372146
CAS RN: 1217682-00-2
M. Wt: 511.6 g/mol
InChI Key: SWXYPSNTJGPVOJ-HHHXNRCGSA-N
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Description

“Boc-Nalpha-methyl-N-im-trityl-D-histidine” is a specialty product used for proteomics research . It has a molecular weight of 511.63 and a molecular formula of C31H33N3O4 .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular formula of C31H33N3O4 . The IUPAC name for this compound is (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 511.63 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Solid-Phase Synthesis of Peptides

Boc-Nalpha-methyl-N-im-trityl-D-histidine has been utilized in the solid-phase synthesis of histidine-containing peptides. It was employed in the synthesis of a specific heptapeptide related to human growth hormone, demonstrating its effectiveness in peptide assembly. The use of this compound facilitates the synthesis process by offering protection and efficient coupling of histidine derivatives (Yamashiro, Blake, & Li, 1972).

2. Protein Separation and Anchoring

In a different context, similar compounds have been used for protein separation and anchoring. Nitrilotriacetic acid-modified magnetic nanoparticles, which bind to histidine-tagged proteins, were synthesized using Nalpha,Nalpha-bis(carboxymethyl)lysine. This system provides an alternative for protein separation and can be useful for transporting and anchoring proteins (Xu et al., 2004).

3. Generation and Analysis of Radicals

The compound has also found use in generating and analyzing radicals containing the histidine residue. Studies on radicals in the gas phase used histidine derivatives, contributing to our understanding of the chemical behavior and stability of histidine-containing compounds under different conditions (Tureček et al., 2009).

4. Synthesis of Histidine Derivatives

Research has also focused on synthesizing variants of histidine, such as Nalpha-Boc-Nim-tritylhistidine. These derivatives have been used in various chemical processes and offer insights into the chemistry of histidine and its potential applications in synthetic chemistry (Pozdnev, 1982).

5. Analytical Chemistry Applications

In analytical chemistry, derivatives of histidine like Nalpha-trifluoroacetyl-Nim-carbethoxy methyl histidinate have been used for quantitative analysis. This approach illustrates the specificity and reproducibility of methods to determine histidine in complex biological samples (Greaves & Moll, 1976).

Safety and Hazards

“Boc-Nalpha-methyl-N-im-trityl-D-histidine” is not classified as a hazardous compound .

properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O4/c1-30(2,3)38-29(37)33(4)27(28(35)36)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,35,36)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXYPSNTJGPVOJ-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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